

In Silico Bioactivity of 4-Methylbenzoxazole: A Comparative Guide

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Compound of Interest		
Compound Name:	4-Methylbenzoxazole	
Cat. No.:	B175800	Get Quote

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This guide provides a comparative analysis of the predicted bioactivity of **4-Methylbenzoxazole** against its structural isomer, 2-Methylbenzoxazole. In the absence of extensive experimental data for **4-Methylbenzoxazole**, this report leverages in silico predictive models to forecast its potential biological targets and activities. This approach allows for a preliminary assessment of its therapeutic potential and offers a rationale for guiding future experimental validation.

Introduction to In Silico Bioactivity Prediction

In silico bioactivity prediction is a computational method used to predict the biological effects of a chemical compound based on its structure. By analyzing the chemical features of a molecule, these predictive models can identify potential protein targets, signaling pathways, and pharmacological effects. This methodology is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries, the identification of potential lead candidates, and the early assessment of possible off-target effects and toxicity.

This guide utilizes publicly available, validated in silico tools to generate bioactivity profiles for **4-Methylbenzoxazole** and 2-Methylbenzoxazole. The comparison between these two isomers highlights how a minor structural change—the position of the methyl group on the benzoxazole scaffold—can potentially influence their biological activity profiles.



Comparative In Silico Bioactivity Predictions

The bioactivity of **4-Methylbenzoxazole** and its isomer, 2-Methylbenzoxazole, was predicted using the SwissTargetPrediction and MolPredictX web servers. The Simplified Molecular Input Line Entry System (SMILES) strings used for the predictions were CC1=C2C(=CC=C1)OC=N2 for **4-Methylbenzoxazole** and CC1=NC2=CC=CC=C2O1 for 2-Methylbenzoxazole.

The results, summarized in the table below, indicate the top predicted protein classes and specific biological activities.

Prediction Parameter	4- Methylbenzoxazole	2- Methylbenzoxazole	In Silico Tool
Top Predicted Target Class	Enzymes (50%)	Enzymes (50%)	SwissTargetPrediction
Secondary Target Class	G-protein coupled receptors (20%)	G-protein coupled receptors (13.3%)	SwissTargetPrediction
Tertiary Target Class	Nuclear Receptors (13.3%)	Proteases (6.7%)	SwissTargetPrediction
Predicted Bioactivity 1	Amine Oxidase A Inhibitor	Amine Oxidase A Inhibitor	SwissTargetPrediction
Predicted Bioactivity 2	Prostaglandin G/H synthase 2 inhibitor	Prostaglandin G/H synthase 2 inhibitor	SwissTargetPrediction
Predicted Bioactivity 3	Cytochrome P450 1A2 inhibitor	Cytochrome P450 1A2 inhibitor	SwissTargetPrediction
Predicted Trypanocidal Activity	Inactive (Probability: 0.25)	Inactive (Probability: 0.28)	MolPredictX
Predicted Leishmanicidal Activity	Inactive (Probability: 0.31)	Inactive (Probability: 0.33)	MolPredictX

Note: The probabilities from SwissTargetPrediction are based on a combination of 2D and 3D similarity to known active ligands. The probabilities from MolPredictX are based on quantitative structure-activity relationship (QSAR) models.

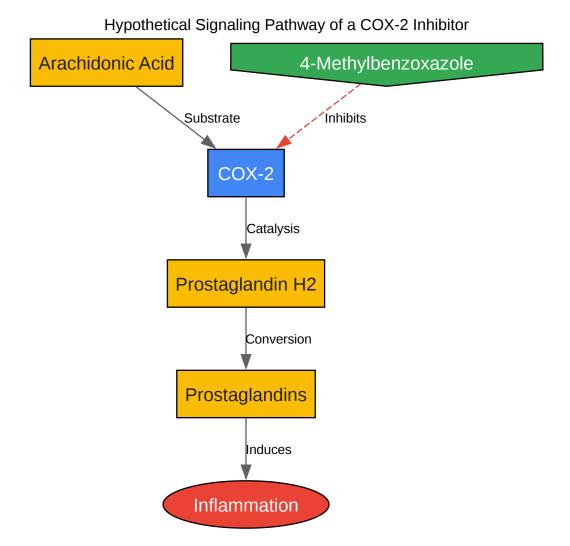


Based on the in silico predictions, both **4-Methylbenzoxazole** and 2-Methylbenzoxazole are predicted to primarily target enzymes, with a notable prediction for inhibition of Amine Oxidase A and Prostaglandin G/H synthase 2 (COX-2). This suggests potential anti-inflammatory or neuro-active properties.

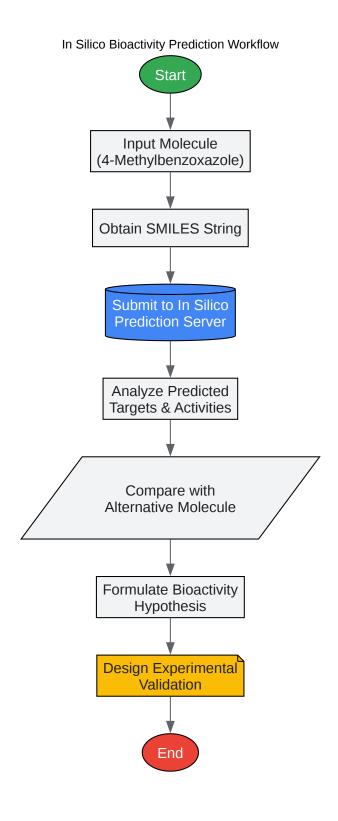
Hypothetical Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the process of in silico prediction, the following diagrams have been generated using Graphviz.









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